Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate
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Description
Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate, also known as MEP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, such as medicinal chemistry, drug discovery, and neuroscience. MEP is a piperazine derivative that has been synthesized using various methods, including the Staudinger reaction, the Ugi reaction, and the Mannich reaction.
Scientific Research Applications
Synthesis and Chemical Applications
Recent research has explored the synthesis of novel chemical entities derived from or related to "Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate." These studies demonstrate the compound's versatility in creating heterocyclic compounds with potential biological activities. For instance, research has led to the development of various novel compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the compound's utility in drug synthesis and medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological and Medicinal Applications
The compound and its derivatives have shown promise in antimicrobial activities, with several studies investigating its use in creating compounds that exhibit good to moderate activities against various microorganisms. This suggests a potential role in developing new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, specific derivatives have been identified as selective killers of bacterial persisters, offering a novel approach to eradicating bacteria that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells (Kim, Heo, Yang, Lee, Cho, Kim, Suh, Lim, Shin, & Kim, 2011).
Potential for Developing HIV-1 Inhibitors
Research into analogs and derivatives related to "this compound" has yielded compounds that inhibit HIV-1 reverse transcriptase, marking a significant step in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors. These findings underscore the compound's relevance in creating therapeutic agents for HIV (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).
properties
IUPAC Name |
methyl 4-[2-[2-(4-methoxyphenyl)ethylcarbamoylamino]ethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4/c1-25-16-5-3-15(4-6-16)7-8-19-17(23)20-9-10-21-11-13-22(14-12-21)18(24)26-2/h3-6H,7-14H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQUIBPZZWXGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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